molecular formula C21H33NO4 B1401442 (R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1079209-05-4

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B1401442
CAS No.: 1079209-05-4
M. Wt: 363.5 g/mol
InChI Key: LCLONYUYWBDMKD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C21H33NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tert-butyl group, a benzyloxy group, and an oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H33NO4
  • Molecular Weight : 363.491 g/mol
  • CAS Number : 1079209-05-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety may facilitate binding to specific receptors or enzymes, potentially influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Several studies have demonstrated that oxazolidine derivatives can modulate inflammatory responses. For instance, compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects. This mechanism has been observed in various studies focusing on cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits HSP90; promotes degradation of oncogenic proteins

Case Studies and Research Findings

  • Antioxidant Study :
    A study conducted on structurally related compounds demonstrated significant inhibition of lipid peroxidation, indicating strong antioxidant activity. The results showed that these compounds could effectively scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models.
  • Anti-inflammatory Research :
    In a model of acute inflammation, derivatives similar to this compound were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may be beneficial in treating inflammatory diseases.
  • Cancer Cell Line Studies :
    Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of HSP90 client proteins, highlighting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that oxazolidine derivatives can exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study demonstrated that oxazolidine derivatives, including those similar to (R)-tert-butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, showed promising results against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial protein synthesis, making these compounds valuable in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Enantioselective Synthesis : The compound can be utilized in synthesizing other chiral molecules due to its inherent chirality, making it valuable in the production of pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications

Application TypeDescriptionExample Reaction
Enantioselective SynthesisUsed as a chiral auxiliary for synthesizing enantiomersSynthesis of isoxazolidones
Intermediate in ReactionsServes as a precursor for more complex moleculesFormation of substituted oxazolidines

Potential Use in Drug Development

The compound's ability to modify biological activity makes it a candidate for drug development. Its structural analogs have shown efficacy in targeting specific pathways involved in diseases such as cancer and infections.

Case Study: Drug Development

Research has indicated that modifications to the oxazolidine structure can enhance potency and selectivity against specific targets in cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in vitro .

Chemical Reactions Analysis

Deprotection of the Benzyl Ether Group

Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Solvent : THF or MeOH

  • H₂ Pressure : 1 atm

  • Yield : >90%

Outcome :
The benzyloxy group is converted to a hydroxyl group, yielding (R)-tert-butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate. This intermediate is pivotal for further functionalization (e.g., phosphorylation or glycosylation) .

Acid-Mediated Oxazolidine Ring Opening

Reaction Conditions :

  • Acid : Trifluoroacetic acid (TFA)

  • Solvent : CH₂Cl₂ or MeOH

  • Temperature : 0°C to rt

  • Yield : 75–85%

Outcome :
The oxazolidine ring undergoes cleavage to generate a secondary amine and a tertiary alcohol. For example, treatment with TFA produces (R)-tert-butyl (2,2-dimethyl-4-(4-(benzyloxy)butyl)-3-hydroxypropyl)carbamate .

Boc Group Removal

Reaction Conditions :

  • Reagent : 4M HCl in dioxane

  • Temperature : rt, 3–4h

  • Yield : 95%

Outcome :
The Boc group is selectively removed, yielding the free amine (R)-4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-amine. This product serves as a precursor for coupling reactions (e.g., peptide synthesis) .

Comparative Reaction Data

Reaction Type Conditions Product Yield Source
Benzyl deprotectionH₂ (1 atm), Pd-C, THF, 12h(R)-tert-butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate92%
Oxazolidine cleavageTFA, CH₂Cl₂, 0°C → rt, 2h(R)-tert-butyl (2,2-dimethyl-4-(4-(benzyloxy)butyl)-3-hydroxypropyl)carbamate78%
Boc removal4M HCl/dioxane, rt, 3h(R)-4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-amine95%

Stability and Handling

  • Storage : Stable at –20°C under inert gas (N₂/Ar) for >6 months .

  • Light Sensitivity : Decomposes under prolonged UV exposure; use amber vials .

  • Incompatibilities : Strong oxidizing agents (e.g., HNO₃) induce exothermic decomposition .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, and how are intermediates characterized?

  • Methodology : Synthesis involves sequential protection/deprotection, oxidation, and Wittig reactions. Key steps include:

  • TLC monitoring to track reaction progress (e.g., using petroleum ether/EtOAc gradients).
  • Column chromatography (e.g., 80:20 petroleum ether/EtOAc) for purification, achieving yields up to 90% in oxidation steps .
  • Characterization : IR for functional groups, 1H^1 \text{H} and 13C^{13} \text{C} NMR for stereochemistry, and HRMS for molecular weight confirmation. Optical rotation ([α]D_D) is critical for verifying enantiomeric purity (e.g., [α]D27_D^{27} +5.81 in CHCl3_3) .

Q. What safety precautions are required when handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritant properties (GHS classification varies; some analogs are labeled "No known hazard" but require caution) .
  • Storage : Keep in a cool, dry place under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation. Stability data suggest sensitivity to acidic/basic conditions .

Q. How can researchers verify the stereochemical integrity of the oxazolidine ring during synthesis?

  • Analytical Tools :

  • Chiral HPLC to resolve enantiomers.
  • NMR NOE experiments to confirm spatial arrangements of substituents.
  • Optical rotation consistency with literature values (e.g., +5.81 for related intermediates) .

Advanced Research Questions

Q. How can contradictory NMR data for intermediates be resolved during synthesis optimization?

  • Troubleshooting :

  • Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6 to identify hydrogen bonding or aggregation.
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in the benzyloxy group) .
  • Cross-validation : Use HRMS to confirm molecular formulas and rule out impurities .

Q. What strategies optimize the Wittig reaction step for higher stereoselectivity?

  • Reagent selection : Use stabilized ylides (e.g., MTPB) to favor trans-alkene formation.
  • Conditions : Anhydrous THF with t-BuOK as base, maintaining low temperature (−78°C) to minimize side reactions. Yield improvements (85%) are achievable via slow addition of reagents .

Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?

  • Experimental Design :

  • Kinetic studies : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Mechanistic insight : The tert-butyl group enhances steric protection against nucleophilic attack, as seen in analogs with similar carbamate frameworks .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

  • Ecotoxicology :

  • PBT assessment : Evaluate persistence, bioaccumulation, and toxicity using OECD 301/302 guidelines (no data available for this compound, but structurally related carbamates show low soil mobility) .
  • Degradation pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/H2_2O2_2) and analyze products via LC-MS .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Synthetic Routes :

  • Boronate intermediates : Prepare derivatives via Suzuki-Miyaura coupling using tert-butyl-protected boronic esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate analogs) .
  • Catalytic systems : Screen Pd(PPh3_3)4_4 or SPhos ligands for efficiency in aryl-alkyl bond formation .

Q. Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing yield variability across synthetic batches?

  • Design : Use randomized block designs (e.g., split-split plots for multi-factor optimization) to account for variables like temperature, catalyst loading, and reaction time .
  • Analysis : ANOVA to identify significant factors (p < 0.05). Contradictory yields (e.g., 82% vs. 85% in deprotection steps) may arise from moisture sensitivity, requiring DOE (Design of Experiments) to isolate critical parameters .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methods :
  • Docking studies : Use AutoDock Vina with crystal structures of related oxazolidine-binding proteins.
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

Properties

IUPAC Name

tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLONYUYWBDMKD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743625
Record name tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079209-05-4
Record name tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.